molecular formula C16H13FN2O B12015989 (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol

(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12015989
M. Wt: 268.28 g/mol
InChI Key: CLXXDOZMFPFMSR-UHFFFAOYSA-N
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Description

(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 1, a phenyl group at position 3, and a methanol group at position 4 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a fluorophenyl group and a phenyl group.

    Introduction of the Methanol Group: The methanol group can be introduced through a Grignard reaction. This involves the reaction of the pyrazole compound with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism would depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-YL)methanol: Similar structure but with the methanol group at position 5.

    (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)ethanol: Similar structure but with an ethanol group instead of methanol.

    (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)amine: Similar structure but with an amine group instead of methanol.

Uniqueness

The uniqueness of (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the fluorophenyl group can enhance its stability and bioavailability, while the methanol group can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H13FN2O

Molecular Weight

268.28 g/mol

IUPAC Name

[1-(4-fluorophenyl)-3-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C16H13FN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-10,20H,11H2

InChI Key

CLXXDOZMFPFMSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)F

Origin of Product

United States

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